Cas no 2059909-36-1 ((1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid)

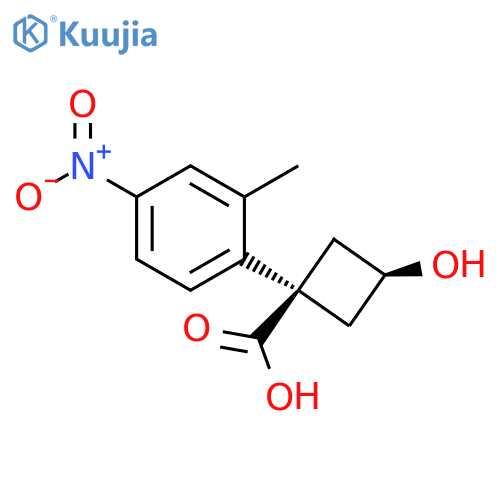

2059909-36-1 structure

商品名:(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Cyclobutanecarboxylic acid, 3-hydroxy-1-(2-methyl-4-nitrophenyl)-, cis-

- (1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid

-

- インチ: 1S/C12H13NO5/c1-7-4-8(13(17)18)2-3-10(7)12(11(15)16)5-9(14)6-12/h2-4,9,14H,5-6H2,1H3,(H,15,16)/t9-,12+

- InChIKey: LIDIRJNXIQEZLP-WVSHTKLVSA-N

- ほほえんだ: [C@]1(C2=CC=C([N+]([O-])=O)C=C2C)(C(O)=O)C[C@H](O)C1

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-341162-5g |

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid |

2059909-36-1 | 5g |

$8152.0 | 2023-09-03 | ||

| Enamine | EN300-341162-2.5g |

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid |

2059909-36-1 | 95.0% | 2.5g |

$5510.0 | 2025-03-18 | |

| Enamine | EN300-341162-5.0g |

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid |

2059909-36-1 | 95.0% | 5.0g |

$8152.0 | 2025-03-18 | |

| Enamine | EN300-341162-10.0g |

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid |

2059909-36-1 | 95.0% | 10.0g |

$12088.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059549-1g |

(1S,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid |

2059909-36-1 | 95% | 1g |

¥7441.0 | 2023-03-11 | |

| Enamine | EN300-341162-1g |

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid |

2059909-36-1 | 1g |

$2811.0 | 2023-09-03 | ||

| Enamine | EN300-341162-0.5g |

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid |

2059909-36-1 | 95.0% | 0.5g |

$2697.0 | 2025-03-18 | |

| Enamine | EN300-341162-0.05g |

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid |

2059909-36-1 | 95.0% | 0.05g |

$2361.0 | 2025-03-18 | |

| Enamine | EN300-341162-0.25g |

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid |

2059909-36-1 | 95.0% | 0.25g |

$2585.0 | 2025-03-18 | |

| Enamine | EN300-341162-0.1g |

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid |

2059909-36-1 | 95.0% | 0.1g |

$2473.0 | 2025-03-18 |

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

2059909-36-1 ((1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid) 関連製品

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 506-17-2(cis-Vaccenic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬